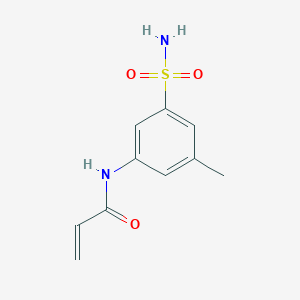

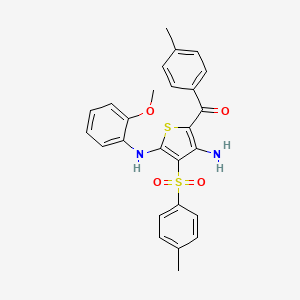

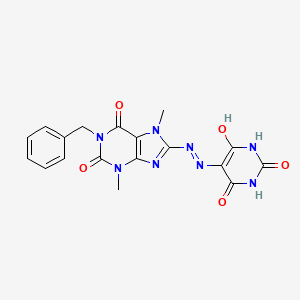

![molecular formula C12H12LiN3O2 B2538543 3-(环丁基甲基)-3H-咪唑并[4,5-b]吡啶-2-羧酸锂 CAS No. 2197062-30-7](/img/structure/B2538543.png)

3-(环丁基甲基)-3H-咪唑并[4,5-b]吡啶-2-羧酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper describes the synthesis of a new ionic liquid by combining 4,5-dicyano-2-(trifluoromethyl)imidazole anion with N-butyl-N-methyl-pyrrolidinium cation. This compound is characterized using Raman spectroscopy, thermal and rheological analyses, and electrochemical techniques . Although this does not directly pertain to the synthesis of Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate, the methodologies used for synthesis and characterization could be relevant for the synthesis of similar lithium-containing ionic compounds.

Molecular Structure Analysis

The second paper investigates the crystal structures of carboxylic acid functionalized imidazolium salts using single-crystal X-ray diffraction. The study reveals that carboxylic acid and carboxylate groups contribute to the formation of helical architectures through hydrogen bonding interactions . This information is pertinent to understanding the molecular structure of lithium-containing imidazolium compounds, as similar interactions may influence their crystal structures.

Chemical Reactions Analysis

Both papers discuss the interaction of the synthesized compounds with lithium ions. In the first paper, the Pyr14TDI-LiTDI mixture is proposed for application in lithium cells, indicating that the compound can interact with lithium ions to form a stable electrolyte . The second paper explores the formation of lithium-containing liquid crystals when lithium salts are mixed with zwitterions, suggesting that these compounds can undergo reactions that incorporate lithium ions into their structures .

Physical and Chemical Properties Analysis

The ionic liquid synthesized in the first paper exhibits remarkable stability within the 50-250°C range, suitable ionic conductivity, lithium ion transport, and an electrochemical stability window, making it a candidate for use in lithium cells . The second paper reports that the mixtures of lithium salts with zwitterions form liquid crystals with increased lithium ion conductivity at higher temperatures within the mesophase . These findings highlight the importance of temperature on the physical and chemical properties of lithium-containing ionic liquids.

科学研究应用

锂离子电池 (LIBs)

Li3-石榴石因其稳定性和离子电导率而被认为是 LIBs 的潜在材料。 研究人员探索了各种石榴石氧化物结构,评估了它们作为负极、正极和固态电解质的适用性 。这些应用对于实现更安全、更高能量密度的电池至关重要。

负极应用: Li3-石榴石可作为 LIBs 中的负极。它们的稳定性和容纳锂离子的能力使其成为改善电池性能的有希望的候选者。

正极应用: 虽然 Li3-石榴石主要以其固态电解质特性而闻名,但它们也可以用作正极材料。它们独特的结构允许可逆的锂嵌入,有助于电池的整体效率。

固态电解质: Li3-石榴石可以替代全固态电池中的易燃有机电解质。它们的快速离子电导率和稳定性使其成为增强安全性和实现锂金属负极应用的理想选择。

固体聚合物电解质 (SPEs)

SPEs 在下一代 LIBs 中起着至关重要的作用。Li3-石榴石与聚合物基质结合使用,可提高能量密度、柔韧性和安全性。 这些全固态系统得益于 Li3-石榴石的离子电导率和不可燃性 .

生物医学应用

有趣的是,Li3-石榴石具有潜在的生物学用途。虽然没有被广泛研究,但它们独特的结构可以被利用来针对各种生物目标。 需要进一步的研究来探索这条有趣的途径 .

作用机制

Target of Action

Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . .

Mode of Action

Compounds with similar structures have been known to interact with their targets leading to changes at the molecular level .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of lithium, a component of this compound, has been studied extensively .

Result of Action

Compounds with similar structures have been known to have various biological activities .

Action Environment

The environment can significantly influence the action of similar compounds .

属性

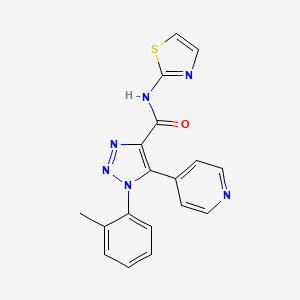

IUPAC Name |

lithium;3-(cyclobutylmethyl)imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.Li/c16-12(17)11-14-9-5-2-6-13-10(9)15(11)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMXSGSQRZUATD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC(C1)CN2C3=C(C=CC=N3)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

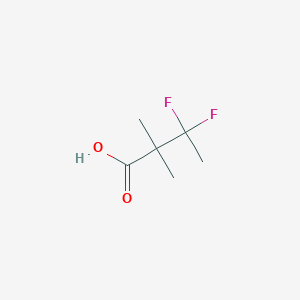

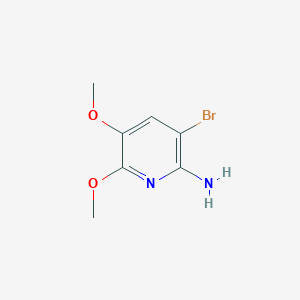

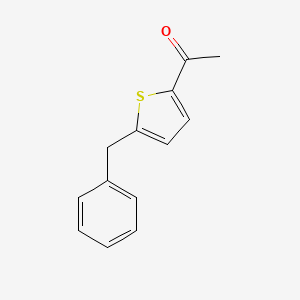

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)